Stereochemistry at the α‑Carbon Dramatically Alters DNA Hairpin Binding Affinity
In a systematic SPR study of hairpin polyamides that incorporate stereochemically defined α‑substituted‑γ‑aminobutyric acid residues, the polyamide bearing an (S)‑α‑hydroxyl‑γ‑aminobutyric acid unit (γSO, the deprotected form of the α‑tBu‑protected monomer) bound the core sequence 5′‑TGCNCA‑3′/3′‑ACGN′GT‑5′ (N·N′ = A·T) with a dissociation constant (KD) of 1.9 × 10⁻⁷ M, and discriminated against N·N′ = T·A with KD = 3.7 × 10⁻⁶ M, yielding a 19‑fold specificity window [1]. In contrast, the analogous (S)‑α‑amino‑γ‑aminobutyric acid residue (γSN) gave KD values of 8.7 × 10⁻⁷ M (A·T) and 8.4 × 10⁻⁶ M (T·A), representing only 9.6‑fold specificity [1]. The (R)‑α‑hydroxyl isomer (γRO), which is directly derived from the target compound CAS 905857‑50‑3, exhibited a distinct KD profile that further confirms stereochemistry‑dependent binding, reinforcing the necessity of procuring the exact (R)‑tert‑butoxy‑protected monomer for applications requiring the γRO residue [1].
| Evidence Dimension | DNA hairpin dissociation constant (KD) and fold specificity for the core binding site 5′‑TGCNCA‑3′ |
|---|---|
| Target Compound Data | γRO (deprotected residue from CAS 905857‑50‑3): KD values for A·T and T·A base pairs reported with stereochemistry‑dependent differentiation; specific KD numbers available in JACS 2006, 128, 8766‑8776 for the γRO‑containing polyamide |
| Comparator Or Baseline | γSO (S‑α‑OH): KD = 1.9 × 10⁻⁷ M (A·T), KD = 3.7 × 10⁻⁶ M (T·A), 19‑fold specificity. γSN (S‑α‑NH₂): KD = 8.7 × 10⁻⁷ M (A·T), KD = 8.4 × 10⁻⁶ M (T·A), 9.6‑fold specificity |
| Quantified Difference | γSO vs. γSN: ~2‑fold difference in KD (A·T) and ~2‑fold difference in specificity window; γRO vs. γSO further differ due to inverted stereochemistry |
| Conditions | Machine‑assisted Fmoc SPPS; binding measured by surface plasmon resonance (SPR) against pre‑determined DNA hairpin sequences; fully deprotected polyamides |
Why This Matters
Selecting the incorrect α‑substituent or stereochemistry can reduce DNA‑binding specificity by ≥50%, undermining the fidelity of gene‑targeting polyamide constructs.
- [1] Zhang W, Bando T, Sugiyama H. Discrimination of Hairpin Polyamides with an α‑Substituted‑γ‑aminobutyric Acid as a 5‘‑TG‑3‘ Reader in DNA Minor Groove. J Am Chem Soc. 2006;128(27):8766‑8776. doi:10.1021/ja0580587 View Source
